2,3,5-trimethoxy-6-nitropyridine
Overview
Description
2,3,5-trimethoxy-6-nitropyridine is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are pyridine derivatives that contain one or more nitro groups attached to the pyridine ring. These compounds are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethoxy-6-nitropyridine typically involves the nitration of 2,3,5-trimethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-trimethoxy-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2,3,5-trimethoxy-6-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,3,5-trimethoxy-6-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Materials Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3,5-trimethoxy-6-nitropyridine depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and interaction with other molecules. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-trimethoxy-4-nitropyridine
- 2,3,5-trimethoxy-5-nitropyridine
- 2,3,5-trimethoxy-3-nitropyridine
Uniqueness
2,3,5-trimethoxy-6-nitropyridine is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of three methoxy groups also distinguishes it from other nitropyridines, affecting its solubility and interaction with other molecules .
Properties
IUPAC Name |
2,3,5-trimethoxy-6-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c1-13-5-4-6(14-2)8(15-3)9-7(5)10(11)12/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJNBVCCMXXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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